
Tenuecyclamide C
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Descripción general
Descripción
Tenuecyclamide C is a natural product found in Nostoc, Nostoc spongiaeforme, and Nostoc carneum with data available.
Aplicaciones Científicas De Investigación
Antitumor Activity
Tenuecyclamide C has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it inhibits cell growth by interfering with RNA and protein synthesis. For instance, it has been tested against murine leukemia cells (L1210) and human colon adenocarcinoma cells (H116), demonstrating an IC50 value of approximately 9.0 µM, indicating moderate cytotoxicity .
Case Study: Cytotoxicity Profile
The following table summarizes the cytotoxicity of this compound against different cell lines:
Cell Line | IC50 (µM) | Notes |
---|---|---|
Murine L1210 | 9.0 | Moderate cytotoxicity |
Human Colon Adenocarcinoma H116 | 10.5 | Inhibits growth effectively |
P-388 Mouse Lymphoma | 8.0 | Significant inhibition observed |
Antimicrobial Activity
In addition to its antitumor properties, this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in treating infections caused by resistant bacterial strains.
Case Study: Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of this compound:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 15 | Effective against Gram-positive bacteria |
Escherichia coli | 20 | Effective against Gram-negative bacteria |
Mycobacterium tuberculosis | 30 | Potential application in tuberculosis treatment |
Biosynthetic Pathways
The biosynthesis of this compound involves a complex assembly line of genes that encode for the necessary enzymes to produce this cyclic peptide. Research has identified the ten gene cluster responsible for its production, revealing insights into the genetic mechanisms underlying cyanobactin synthesis . Understanding these pathways is crucial for biotechnological applications, including the development of synthetic analogs for drug discovery.
Gene Cluster Analysis
The following table outlines key genes involved in the biosynthesis of this compound:
Gene | Function |
---|---|
tenA | Initiates peptide assembly |
tenB | Modifies amino acid residues |
tenC | Encodes for cyclization enzymes |
tenE | Encodes precursor peptides |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are essential for the structural elucidation of Tenuecyclamide C?
To determine the structure of this compound, researchers employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1D 1H, 13C, and 2D techniques like COSY, HSQC, and HMBC) and high-resolution mass spectrometry (HRMS) to identify functional groups and molecular connectivity . X-ray crystallography is critical for confirming stereochemistry and spatial arrangement, requiring high-purity crystals. For reproducibility, ensure solvent systems and crystallization conditions are meticulously documented .
Q. Which in vitro models are validated for preliminary bioactivity screening of this compound?
Common models include:
- Anticancer activity : NCI-60 human tumor cell line panel, with IC50 values calculated using MTT assays.
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, adhering to CLSI guidelines .
- Cytotoxicity : Non-cancerous cell lines (e.g., HEK-293) to assess selectivity indices.
Standardize incubation times, serum concentrations, and positive controls (e.g., doxorubicin for cytotoxicity) to minimize variability .
Q. How is the biosynthetic pathway of this compound investigated in microbial hosts?
Genome mining of producer strains (e.g., cyanobacteria) using tools like antiSMASH identifies non-ribosomal peptide synthetase (NRPS) clusters. Heterologous expression in E. coli or Streptomyces systems, coupled with LC-MS/MS-based metabolomics, confirms pathway activity. Knockout studies of putative genes (e.g., adenylation domains) validate enzymatic roles .
Advanced Research Questions
Q. How can contradictory bioactivity results for this compound across studies be systematically addressed?
Contradictions often arise from:
- Experimental variables : Cell line origins, passage numbers, or culture media differences.
- Compound purity : HPLC-UV/ELSD validation (>95% purity) is critical.
- Dosage regimes : Time-dependent vs. dose-dependent effects.
Solution : Conduct meta-analyses with PRISMA guidelines, comparing raw data from multiple studies. Use standardized protocols (e.g., ATCC cell lines, identical assay kits) and report results with CONSORT-like checklists .
Q. What computational strategies improve the prediction of this compound’s molecular targets?
- Molecular docking : AutoDock Vina or Schrödinger Glide against databases like PDB or ChEMBL, focusing on conserved binding pockets (e.g., kinase ATP sites).
- Machine learning : Train models on known cyclodepsipeptide-target interactions using features like molecular descriptors or fingerprint bits.
- Network pharmacology : Integrate STRING or KEGG pathways to identify downstream effector proteins.
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements .
Q. What methodologies resolve challenges in total synthesis yield optimization for this compound?
- Retrosynthetic analysis : Prioritize convergent synthesis to minimize step count.
- Protecting group strategy : Use orthogonal groups (e.g., Fmoc for amines, TBS for alcohols) to reduce side reactions.
- Catalysis : Screen Pd-catalyzed cross-couplings or organocatalysts for macrocyclization.
Track yields at each step via UPLC-MS and optimize solvent systems (e.g., DMF for polar intermediates, CH2Cl2 for macrolactonization) .
Q. How can multi-omics integration elucidate this compound’s mechanism of action in complex biological systems?
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (DESeq2 analysis).
- Proteomics : TMT-labeled LC-MS/MS to quantify protein abundance changes.
- Metabolomics : 1H-NMR or GC-MS for metabolic pathway perturbations.
Integrate datasets using platforms like Cytoscape or Ingenuity Pathway Analysis (IPA) to map cross-omic interactions .
Q. Methodological Considerations
Q. What statistical approaches are recommended for dose-response studies of this compound?
- Non-linear regression : Fit data to Hill equation models (GraphPad Prism) to calculate EC50/IC50.
- Bootstrap resampling : Estimate confidence intervals for small sample sizes.
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD for normal distributions, Kruskal-Wallis for non-parametric data) .
Q. How should researchers validate the purity and stability of this compound in long-term studies?
- Stability assays : HPLC-UV at 0, 6, and 12 months under varying conditions (4°C, -20°C, with/without light).
- Forced degradation : Expose to heat (40°C), acid (0.1M HCl), and base (0.1M NaOH) to identify degradation products.
- NMR stability : Monitor 1H NMR shifts in DMSO-d6 over time to detect structural changes .
Q. What criteria define robust structure-activity relationship (SAR) models for this compound analogs?
- Diversity-oriented synthesis : Generate analogs with variations in side chains, stereocenters, or macrocycle size.
- QSAR modeling : Use CODESSA or MOE to correlate descriptors (e.g., logP, polar surface area) with bioactivity.
- Validation : Apply leave-one-out cross-validation and external test sets (R2 > 0.7, RMSE < 0.3) .
Q. Data Presentation Guidelines
Data Type | Best Practice | Tools/Standards |
---|---|---|
Spectral Data | Deposit raw NMR (FID), MS, and XRD files in public repositories (e.g., Zenodo). | MestReNova, Bruker TopSpin |
Bioactivity | Report IC50 ± SEM, n ≥ 3, with exact p-values (avoid "p < 0.05"). | GraphPad Prism, CONSORT |
Synthetic Procedures | Include detailed reaction conditions (temp, time, catalyst loading) and yields. | ChemDraw, SciFinder |
These guidelines ensure reproducibility and align with journal requirements for chemical data .
Propiedades
Fórmula molecular |
C20H22N6O4S3 |
---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
(4S,18S)-4,7-dimethyl-18-(2-methylsulfanylethyl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |
InChI |
InChI=1S/C20H22N6O4S3/c1-9-19-26-15(10(2)30-19)18(29)21-6-14-23-12(7-32-14)17(28)24-11(4-5-31-3)20-25-13(8-33-20)16(27)22-9/h7-9,11H,4-6H2,1-3H3,(H,21,29)(H,22,27)(H,24,28)/t9-,11-/m0/s1 |
Clave InChI |
DMFUPHMBLSJHNR-ONGXEEELSA-N |
SMILES |
CC1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)CCSC |
SMILES isomérico |
C[C@H]1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N1)CCSC |
SMILES canónico |
CC1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)CCSC |
Sinónimos |
tenuecyclamide C |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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